molecular formula C9H8Br2O2 B1456880 Methyl 3-bromo-5-(bromomethyl)benzoate CAS No. 877624-40-3

Methyl 3-bromo-5-(bromomethyl)benzoate

Cat. No. B1456880
M. Wt: 307.97 g/mol
InChI Key: CUDWOTQCLYYWOC-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-5-(bromomethyl)benzoate” is a chemical compound with the CAS Number: 877624-40-3 . It has a molecular weight of 307.97 and its molecular formula is C9H8Br2O2 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “Methyl 3-bromo-5-(bromomethyl)benzoate” is 1S/C9H8Br2O2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,5H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 3-bromo-5-(bromomethyl)benzoate” are not available, bromomethyl compounds are generally reactive and can participate in various types of reactions, including cross-coupling reactions .


Physical And Chemical Properties Analysis

“Methyl 3-bromo-5-(bromomethyl)benzoate” is a solid at room temperature . It is slightly soluble in water .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Methyl 3-bromo-5-(bromomethyl)benzoate has been utilized in various synthesis processes. For instance, in the synthesis of d-forosamine, a compound derived from sugars, this chemical has played a crucial role. The process involves multiple steps, including debromination and debenzylation, highlighting the compound's versatility in complex organic syntheses (Baer & Hanna, 1981).
  • It has also been a subject of study in crystallography, where its structural comparisons with similar compounds provide insights into molecular interactions and architecture (Suchetan et al., 2016).

Pharmaceutical and Biochemical Applications

  • In the field of pharmaceuticals, it's been used in the synthesis of complex drugs like Nilotinib, an antitumor agent. This underscores its importance in the development of life-saving medications (Wang Cong-zhan, 2009).
  • Methyl 3-bromo-5-(bromomethyl)benzoate is also significant in biosynthesis research. For example, it has been used in studying the methylating systems in fungi, showcasing its role in understanding natural biochemical processes (Harper et al., 1989).

Material Science and Organic Chemistry

  • Its application extends to material science and organic chemistry, where it's used in the synthesis of novel compounds and materials with potential industrial applications. For example, its role in the formation of novel zinc phthalocyanines with high singlet oxygen quantum yields has implications for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

Environmental and Ecological Research

  • Methyl 3-bromo-5-(bromomethyl)benzoate also finds use in environmental and ecological research. For instance, it's been identified in studies involving marine algae and its derivatives, contributing to our understanding of marine biochemistry (Xu et al., 2003).

Safety And Hazards

“Methyl 3-bromo-5-(bromomethyl)benzoate” is classified as dangerous, with hazard statements H302-H314 indicating it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 3-bromo-5-(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDWOTQCLYYWOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00730794
Record name Methyl 3-bromo-5-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-5-(bromomethyl)benzoate

CAS RN

877624-40-3
Record name Methyl 3-bromo-5-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-bromo-5-(bromomethyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl 3-bromo-5-(hydroxymethyl)benzoate (2.0 g, 8.2 mmol) and triphenylphosphine (4.28 g, 16.3 mmol) were combined in tetrahydrofuran (20 mL) and cooled to 0° C. N-Bromosuccinimide (3.05 g, 17.1 mmol) was introduced in portions and the reaction allowed to warm to room temperature. After 16 h, the reaction mixture was diluted with ethyl acetate, washed with concentrated sodium bicarbonate (2×), then brine (2×), dried over sodium sulfate, and concentrated. Column chromatography on silica gel (10% ethylacete/hexanes) gave 2.1 g (83%) as a light brown oil. 1H-NMR (CDCl3, 300 MHz) δ 8.07 (s, 1H), 7.96 (s, 1H), 7.70 (s, 1H), 4.42 (s, 2H), 3.90 (s, 3H). Mass spec.: 308.93 (MH)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.28 g
Type
reactant
Reaction Step Two
Quantity
3.05 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Kuhn, M Ritter, J Benz, B Kocer, JC Sarie… - Medicinal Chemistry …, 2023 - Springer
Discoidin domain receptor 1 (DDR1) is a collagen-activated receptor tyrosine kinase and an attractive anti-fibrotic target. To identify novel DDR1 inhibitors, we used an integrated lead-…
Number of citations: 0 link.springer.com

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